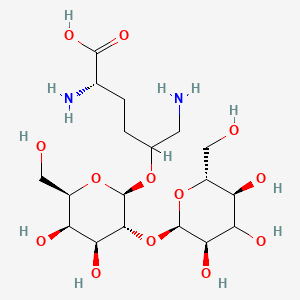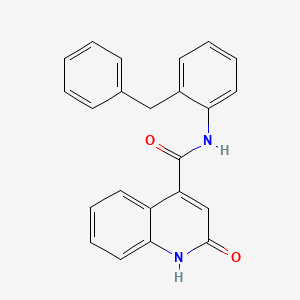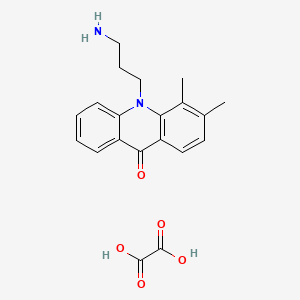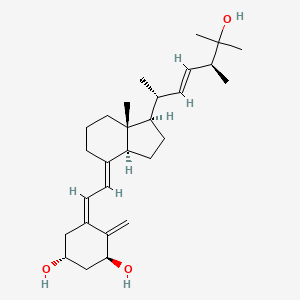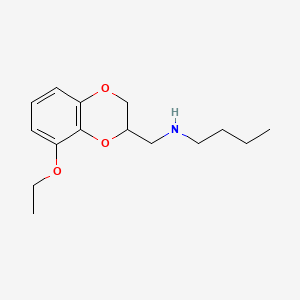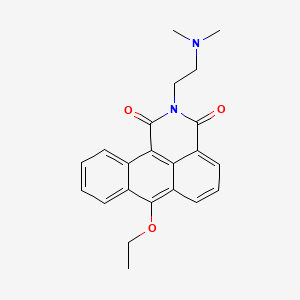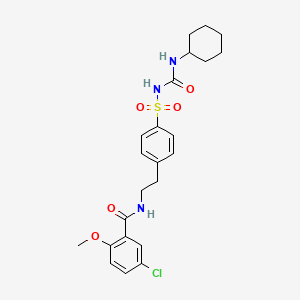
Glibenclamid
Übersicht
Beschreibung
Glyburide is an oral diabetes medicine that helps control blood sugar levels. It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glyburide is a sulfonylurea used in the treatment of non-insulin dependent diabetes mellitus .
Synthesis Analysis
Glyburide crystals, ranging from 237.6 to 4473 nm were prepared successfully by jet milling and media milling . A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, with enhanced solubility and dissolution rate in vitro .Chemical Reactions Analysis
Glyburide is primarily metabolized in the liver through cytochrome-P450 (CYP)-mediated oxidative pathways . Glyburide stimulates insulin secretion through the closure of ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations .Physical And Chemical Properties Analysis
Glyburide is a white, crystalline compound, formulated as tablets of 1.25 mg, 2.5 mg, and 5 mg strengths for oral administration . Glyburide has extremely poor aqueous solubility and resulting low bioavailability .Wissenschaftliche Forschungsanwendungen
Behandlung von Typ-2-Diabetes mellitus
Glibenclamid, auch bekannt als Glyburid, ist am besten bekannt für seine Verwendung bei der Behandlung von Typ-2-Diabetes mellitus . Es fördert die Freisetzung von Insulin durch Blockierung der pankreatischen K ATP [Sulfonylharnstoff-Rezeptor 1 (Sur1)-Kir6.2]-Kanäle .
Akute ZNS-Verletzung
This compound hat aufgrund seiner pleiotropen schützenden Wirkungen bei akuten ZNS-Verletzungen wieder Aufmerksamkeit erregt . Durch die Hemmung des Sur1-Trpm4-Kanals und in einigen Fällen über die Hirn-K ATP-Kanäle konnte gezeigt werden, dass this compound in mehreren klinisch relevanten Nagetiermodellen von ischämischem und hämorrhagischem Schlaganfall, traumatischem Schädel-Hirn-Trauma, Rückenmarksverletzung, neonataler Enzephalopathie der Frühgeburtlichkeit und metastasierendem Hirntumor vorteilhaft ist .
Reduktion der Ödembildung und der sekundären Blutung
This compound wirkt auf Mikrogefäße, um die Ödembildung und die sekundäre Blutung zu reduzieren . Dies ist besonders vorteilhaft im Kontext von akuten ZNS-Verletzungen .
Hemmung des nekrotischen Zelltods
Es wurde gezeigt, dass this compound den nekrotischen Zelltod hemmt . Diese Eigenschaft macht es zu einem potenziellen therapeutischen Mittel bei Erkrankungen, die durch Zelltod gekennzeichnet sind, wie z. B. akute ZNS-Verletzungen .
Entzündungshemmende Wirkungen
This compound übt starke entzündungshemmende Wirkungen aus . Dies ist besonders vorteilhaft bei Erkrankungen, die durch Entzündungen gekennzeichnet sind, wie z. B. akute ZNS-Verletzungen und bestimmte Arten von Diabetes .
Förderung der Neurogenese
This compound fördert die Neurogenese . Diese Eigenschaft könnte zur Behandlung von Erkrankungen genutzt werden, die das Nervensystem betreffen, wie z. B. akute ZNS-Verletzungen .
Behandlung der altersbedingten Makuladegeneration (AMD)
Es wurde festgestellt, dass this compound Neuroprotektion gegen altersbedingte Makuladegeneration (AMD) bietet . AMD ist eine progressive Erkrankung, die durch oxidativen Stress verursachte Schäden und Neuroinflammation gekennzeichnet ist, die zum Zelltod in der Netzhaut führen .
Wundheilung
Es wurde gezeigt, dass this compound mit Retinsäure synergistisch wirkt, um die Wundheilung zu fördern . Dies macht es zu einem potenziellen therapeutischen Mittel für die Behandlung von Wunden .
Wirkmechanismus
Target of Action
Glyburide, a second-generation sulfonylurea, primarily targets the ATP-sensitive potassium channels on pancreatic beta cells . These channels are known as sulfonylurea receptor 1 (SUR1) .
Mode of Action
Glyburide acts by closing the ATP-sensitive potassium channels on the pancreatic beta cells . This action leads to an increase in intracellular potassium and calcium ion concentrations . The rise in these ion concentrations stimulates the secretion of insulin, a hormone crucial for regulating blood sugar levels .
Biochemical Pathways
The primary biochemical pathway affected by Glyburide is the insulin signaling pathway. By stimulating the secretion of insulin, Glyburide enhances the body’s ability to regulate blood glucose levels . This results in a decrease in blood sugar levels, thereby helping to manage type 2 diabetes mellitus .
Pharmacokinetics
Glyburide is significantly absorbed within one hour of administration . It reaches peak drug levels at about four hours, and low but detectable levels can be found in the body up to twenty-four hours after administration . Glyburide is metabolized in the liver via the CYP450 system, specifically as a CYP2C9 substrate . The drug has a half-life of 10 hours and is excreted in the bile (50%) and urine (50%) as metabolites .
Result of Action
The primary result of Glyburide’s action is a reduction in blood sugar levels. By causing the pancreas to produce insulin and helping the body use insulin efficiently, Glyburide lowers blood sugar levels . This medication is particularly effective in individuals whose bodies naturally produce insulin .
Action Environment
The action, efficacy, and stability of Glyburide can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the individual’s diet and lifestyle. Additionally, certain medical conditions, such as liver or kidney disease, can impact how the body processes Glyburide . Therefore, it’s important for individuals taking Glyburide to maintain a healthy lifestyle and manage any co-existing medical conditions under the guidance of a healthcare professional.
Safety and Hazards
You should not use glyburide if you are being treated with bosentan (Tracleer), or if you have diabetic ketoacidosis. Before taking glyburide, tell your doctor if you are allergic to sulfa drugs, if you have been using insulin or chlorpropamide (Diabinese), or if you have hemolytic anemia (a lack of red blood cells), an enzyme deficiency (G6PD), a nerve disorder, liver disease, or kidney disease .
Zukünftige Richtungen
Efficient ternary solid dispersions of glyburide were successfully prepared by F and SE methods. Solid dispersions prepared by SE, in addition to increasing the dissolution properties and the possibility of improving the bioavailability of the drug, showed acceptable long-term physical stability with remarkably improved flowability and compressibility features .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLBTZKUZBEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037237 | |
| Record name | Glybenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.06e-03 g/L | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glyburide belongs to a class of drugs known as sulfonylureas. These drugs act by closing ATP-sensitive potassium channels on pancreatic beta cells. The ATP-sensitive potassium channels on beta cells are known as sulfonylurea receptor 1 (SUR1). Under low glucose concentrations, SUR1 remains open, allowing for potassium ion efflux to create a -70mV membrane potential. Normally SUR1 closes in response to high glucose concentrations, the membrane potential of the cells becomes less negative, the cell depolarizes, voltage gated calcium channels open, calcium ions enter the cell, and the increased intracellular calcium concentration stimulates the release of insulin containing granules. Glyburide bypasses this process by forcing SUR1 closed and stimulating increased insulin secretion. | |
| Record name | Glyburide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
10238-21-8 | |
| Record name | Glibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyburide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyburide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glyburide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glybenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glibenclamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYBURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6K58TVWC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 - 170 °C | |
| Record name | Glyburide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



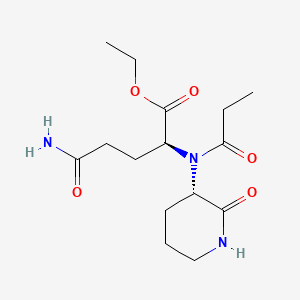
![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)



